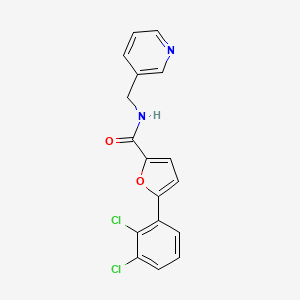
5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide, also known as DMF or PPARδ agonist, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of selective peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to play a crucial role in regulating various physiological processes in the body.
Wirkmechanismus
5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide exerts its biological effects by selectively activating PPARδ, a nuclear receptor that regulates gene expression in response to various stimuli. PPARδ is known to play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation, making it an attractive target for drug development.
Biochemical and Physiological Effects:
5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide has been shown to have a wide range of biochemical and physiological effects, including the activation of fatty acid oxidation, the inhibition of inflammation, and the regulation of glucose homeostasis. It has also been shown to have anti-cancer effects, particularly in the treatment of colon cancer.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide has several advantages as a research tool, including its high potency, selectivity, and stability. However, it also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on 5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide, including the development of new synthetic routes to improve its yield and purity, the investigation of its potential applications in the treatment of metabolic disorders, and the exploration of its potential as a therapeutic agent for various types of cancer. Additionally, further studies are needed to elucidate the precise mechanisms underlying its biological effects and to optimize its dosing and delivery methods.
Synthesemethoden
The synthesis of 5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide involves the reaction of 2,3-dichlorophenylamine with 3-pyridinemethanol to form the intermediate compound, which is then treated with furan-2-carboxylic acid to obtain the final product. This synthetic route has been optimized to yield high purity 5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide with excellent chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology, biochemistry, and physiology. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and metabolic regulation effects.
Eigenschaften
IUPAC Name |
5-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-13-5-1-4-12(16(13)19)14-6-7-15(23-14)17(22)21-10-11-3-2-8-20-9-11/h1-9H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEGECWQZVQRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

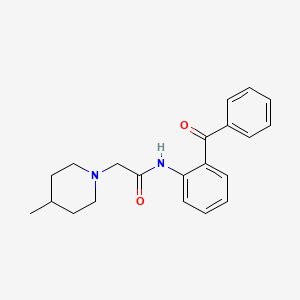
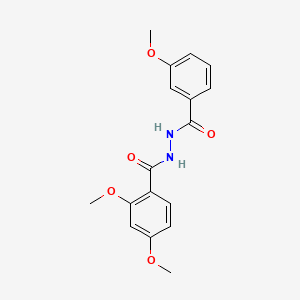
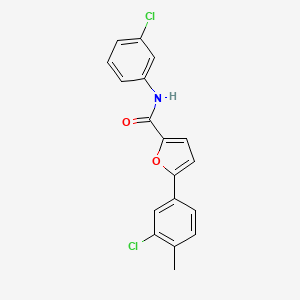
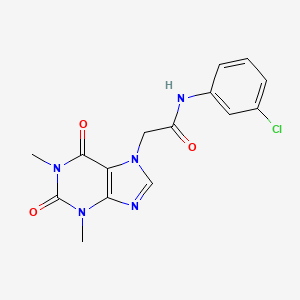
![N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5746029.png)
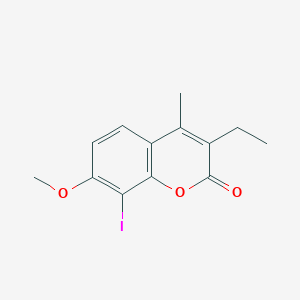
![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5746054.png)


![4-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B5746088.png)
![1-methyl-3-(4-nitrophenyl)benzo[f]quinoline](/img/structure/B5746095.png)

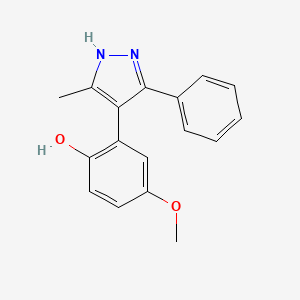
![N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B5746107.png)